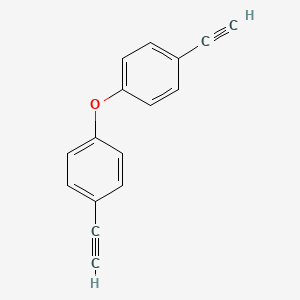

4,4'-Oxybis(ethynylbenzene)

描述

Historical Trajectories and Foundational Significance in Organic Synthesis

The development of 4,4'-Oxybis(ethynylbenzene) stems from broader research into ethynylated aromatic compounds that commenced in the mid-20th century. The scientific impetus for this exploration was the demand for thermally stable monomers to produce high-performance polymers. Early investigations focused on the polymerization behavior of bis-acetylenic monomers, particularly those incorporating aromatic ether linkages to impart a degree of flexibility into the resulting polymer backbone.

The first synthesis and characterization of 4,4'-Oxybis(ethynylbenzene) were part of systematic studies that aimed to understand the relationship between a monomer's molecular structure and its polymerization characteristics. These foundational studies, often published in peer-reviewed sources like the Journal of Organic Chemistry, established the fundamental principles that guide contemporary research. The methodologies for its synthesis were built upon established protocols in acetylenic chemistry, focusing on the creation of carbon-carbon triple bonds adjacent to aromatic systems. The establishment of efficient synthetic routes was crucial as researchers began to recognize the compound's potential as a versatile building block for advanced materials.

Evolving Paradigms in Polymer Science and Advanced Materials Engineering

The distinct chemical structure of 4,4'-Oxybis(ethynylbenzene) has made it a key component in the evolution of polymer science, particularly in the engineering of advanced materials. Its terminal ethynyl (B1212043) groups are highly reactive and can undergo thermal or catalytic curing to form a cross-linked, stable network without the release of volatile byproducts. This property is highly advantageous in the production of void-free, high-integrity composite materials.

Its primary application is as a monomer or an oligomer end-capper in the synthesis of high-performance thermosetting polymers, such as polyimides and polyphenylquinoxalines. azom.comnasa.gov Polyimides, formed from the reaction of dianhydrides and diamines, are a class of polymers known for their exceptional thermal stability, mechanical strength, chemical resistance, and insulative properties. azom.com When monomers like 4,4'-Oxybis(ethynylbenzene) are incorporated, the resulting polyimides exhibit enhanced characteristics suitable for demanding applications in the aerospace and electronics industries. azom.comp84.com For example, ethynyl-terminated polyimide oligomers can be processed at lower temperatures and then thermally cured to achieve a highly cross-linked, robust final structure.

The ethynyl groups on the diphenyl ether backbone provide a site for cross-linking, which significantly improves the thermal and mechanical properties of the resulting polymers. In polyphenylquinoxalines (PPQ), for instance, the incorporation of as little as 1 mole percent of ethynyl groups has been shown to drastically alter the solubility of the cured polymer, indicating the formation of a rigid, cross-linked network. nasa.gov This approach has been investigated to develop more acceptable structural resins for high-temperature applications. nasa.gov

Beyond thermosets, 4,4'-Oxybis(ethynylbenzene) is used to synthesize conjugated polymers, where the alternating triple and double bonds create a pathway for electron delocalization, leading to interesting electronic and optical properties. It is also a component in the synthesis of other novel polymer structures, such as certain sulfur-containing polymers. chemrxiv.org

Table 2: Typical Properties of High-Performance Aromatic Polyimide Films

| Property | Typical Value Range |

| Tensile Strength | 94 - 184 MPa researchgate.netmdpi.com |

| Elongation at Break | 2.3 - 15% researchgate.netmdpi.com |

| Tensile Modulus | 1.85 - 3.38 GPa researchgate.netmdpi.com |

| Glass Transition Temperature (Tg) | 204 - 315 °C p84.comresearchgate.net |

| 5% Weight Loss Temperature (TGA) | > 370 °C mdpi.com |

Epistemological Framework and Research Directives

Current and future research involving 4,4'-Oxybis(ethynylbenzene) is focused on leveraging its unique chemical functionality to create next-generation materials with precisely controlled architectures and tailored properties. A significant area of contemporary investigation is its use as a building block for microporous and mesoporous polymeric networks. The rigid structure imparted by the ethynyl and aromatic groups helps in forming materials with high surface areas and controlled pore structures, which show significant promise for applications in gas separation, catalysis, and energy storage technologies.

Another promising research directive involves the development of multifunctional materials. Polymers derived from 4,4'-Oxybis(ethynylbenzene) can be designed to retain some unreacted ethynyl groups. These residual reactive sites can then serve as active centers for subsequent chemical modifications or as catalytic sites for acid-catalyzed reactions. This dual-functionality approach, where the material provides both structural integrity and active catalytic properties, opens new avenues for creating advanced, integrated systems.

Furthermore, the compound is being explored in the development of cross-linkable thermoplastics for advanced manufacturing techniques like additive manufacturing (AM). googleapis.com These materials can be processed like thermoplastics and then cross-linked in a final step to provide enhanced mechanical strength, higher in-use temperature stability, and improved thermo-oxidative stability, properties that are critical for components made via AM. googleapis.com The ongoing research trajectory indicates a growing interest in using 4,4'-Oxybis(ethynylbenzene) to achieve precise control over molecular architecture, leading to materials with multiple, integrated performance characteristics.

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-4-(4-ethynylphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNLEMUSWLWGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434904 | |

| Record name | 4,4'-Oxybis(ethynylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21368-80-9 | |

| Record name | 4,4'-Oxybis(ethynylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation

Established Synthetic Pathways for 4,4'-Oxybis(ethynylbenzene)

Traditional syntheses of 4,4'-Oxybis(ethynylbenzene) largely depend on two main approaches: the direct coupling of a di-substituted diphenyl ether with an acetylene (B1199291) source and the transformation of precursor functional groups into the desired ethynyl (B1212043) moieties.

Cross-Coupling Reaction Strategies (e.g., Sonogashira Coupling Variants)

The Sonogashira coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. acs.org This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst and an amine base, is a powerful tool for the synthesis of diarylacetylenes like 4,4'-Oxybis(ethynylbenzene). acs.orgnih.govrsc.orgresearchgate.net

The synthesis of 4,4'-Oxybis(ethynylbenzene) via Sonogashira coupling commonly starts from a dihalogenated diphenyl ether, such as 4,4'-diiododiphenyl ether or 4,4'-dibromodiphenyl ether. This precursor is then coupled with a suitable acetylene source. A common strategy involves the use of a protected acetylene, like trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step. researchgate.net

The general reaction scheme is as follows:

Coupling: 4,4'-Dihalodiphenyl ether is reacted with two equivalents of trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent.

Deprotection: The resulting 4,4'-bis(trimethylsilylethynyl)diphenyl ether is then treated with a mild base, such as potassium carbonate or sodium hydroxide, in a protic solvent like methanol (B129727) or a mixture of THF and water to remove the trimethylsilyl (B98337) groups and yield 4,4'-Oxybis(ethynylbenzene). researchgate.net

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the acetylide group to the palladium complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the diarylacetylene product and regenerate the Pd(0) catalyst. rsc.org

| Catalyst System | Precursors | Acetylene Source | Base/Solvent | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI | 4,4'-Diiododiphenyl ether | Trimethylsilylacetylene | Triethylamine / THF | Standard conditions, high yields. researchgate.net |

| Pd(PPh₃)₄ / CuI | 4,4'-Dibromodiphenyl ether | Acetylene gas | Diisopropylamine / Toluene | Direct use of acetylene gas. scispace.com |

| Copper-free variants | 4,4'-Dihalodiphenyl ether | Terminal Alkyne | Amine base / Various solvents | Avoids issues with copper acetylide homocoupling. nih.gov |

Precursor Transformation Approaches

An alternative to direct coupling involves the synthesis of a diphenyl ether derivative with precursor functional groups that can be chemically transformed into ethynyl groups.

One such method is the catalytic dehydration of acetylbenzenes . In this approach, 4,4'-diacetyldiphenyl ether serves as the precursor. The synthesis of this precursor can be achieved through a Friedel-Crafts acylation of diphenyl ether. google.comgoogle.com The subsequent vapor-phase catalytic dehydration of the diacetyl compound over a suitable catalyst, such as alumina, at high temperatures (around 500-650 °C) can yield 4,4'-Oxybis(ethynylbenzene). scispace.com

Another precursor transformation approach is the dehydrohalogenation of dihalides . This method would involve the synthesis of a precursor like 4,4'-bis(α,β-dihaloethyl)diphenyl ether. Treatment of this compound with a strong base would then lead to a double elimination of hydrogen halide to form the triple bonds. researchgate.net

Contemporary and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient methodologies. This has led to innovations in the synthesis of 4,4'-Oxybis(ethynylbenzene) that align with the principles of green chemistry.

Multicomponent Polymerization Techniques

While not a direct synthesis of the monomer itself, multicomponent polymerization techniques can be employed to create polymers containing the 4,4'-oxybis(ethynylbenzene) moiety in a one-pot reaction from simpler starting materials. These reactions offer high atom economy and can generate complex polymer structures with desirable properties. nih.gov For instance, a multicomponent polymerization could potentially involve the in-situ formation and polymerization of 4,4'-Oxybis(ethynylbenzene) from precursors like a dihalodiphenyl ether, an acetylene source, and other monomers.

Green Chemistry Principles in Synthetic Design

Efforts to make the synthesis of 4,4'-Oxybis(ethynylbenzene) more environmentally friendly focus on several key areas of the Sonogashira coupling and other synthetic routes:

Catalyst Development: The development of highly active and recyclable catalysts is a primary goal. Heterogeneous catalysts, where the palladium is supported on materials like silica (B1680970) or polymers, allow for easy separation and reuse, minimizing metal contamination in the product and waste streams. mdpi.comhes-so.ch Single-atom catalysts are also being explored for their high efficiency. hes-so.ch

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives is another important aspect. Water, ionic liquids, and bio-derived solvents are being investigated as reaction media for Sonogashira couplings. nih.govresearcher.life Solvent-free reaction conditions are also being developed.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. vinhuni.edu.vn

| Green Chemistry Approach | Description | Advantages |

| Heterogeneous Catalysis | Palladium supported on a solid matrix (e.g., silica, polymers). mdpi.com | Easy catalyst recovery and reuse, reduced metal leaching. |

| Green Solvents | Use of water, ionic liquids, or bio-derived solvents instead of traditional organic solvents. nih.govresearcher.life | Reduced environmental impact and toxicity. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. vinhuni.edu.vn | Faster reaction times, lower energy consumption. |

| Copper-Free Sonogashira | Performing the coupling without a copper co-catalyst. | Avoids the formation of alkyne homocoupling byproducts and simplifies purification. nih.gov |

Chemical Derivatization and Functionalization Reactions

The ethynyl groups of 4,4'-Oxybis(ethynylbenzene) are reactive sites that allow for a variety of chemical derivatization and functionalization reactions. These modifications can be used to alter the properties of the monomer or to create new materials.

The terminal alkyne functionality can undergo a range of reactions, including:

Alkylation, Acylation, and Silylation: These reactions involve the replacement of the acetylenic hydrogen with an alkyl, acyl, or silyl (B83357) group, respectively. researchgate.netsigmaaldrich.com This can be useful for protecting the alkyne during subsequent reactions or for modifying the solubility and electronic properties of the molecule.

Addition Reactions: The triple bond can undergo addition reactions with various reagents, such as halogens, hydrogen halides, and water. These reactions can be used to introduce new functional groups onto the molecule.

Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, such as the [3+2] azide-alkyne cycloaddition ("click chemistry"), to form heterocyclic structures.

Furthermore, 4,4'-Oxybis(ethynylbenzene) can be used as a monomer in polymerization reactions. The ethynyl groups can undergo polymerization through various mechanisms, including addition polymerization and oxidative coupling, to form poly(arylene ethynylene)s. These polymers are of interest for their thermal stability and optoelectronic properties. Post-polymerization modification of these polymers can also be performed to further tune their properties. nih.govwiley-vch.dersc.org

| Reaction Type | Reagents | Product Functional Group |

| Silylation | Trimethylsilyl chloride | Trimethylsilylethynyl |

| Acylation | Acyl chloride | Acylethynyl |

| "Click" Chemistry | Organic azide (B81097) | Triazole |

| Polymerization | Catalyst | Poly(arylene ethynylene) |

Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs of 4,4'-Oxybis(ethynylbenzene) typically involves the Sonogashira coupling of a di- or polyhalogenated diaryl ether with a suitable terminal alkyne. A common precursor is 4,4'-dihalodiphenyl ether. For instance, various 1,4-bis(phenylethynyl)benzene (B159325) derivatives (BPEBs) have been synthesized with different fluorine substitutions on the benzene (B151609) rings and various end groups like alkyl chains, ethoxyl groups, or trifluoromethyl groups. nih.govnih.gov The synthesis of bis(propargyl) aromatic ethers, another class of structural analogs, has been achieved by reacting dihydroxybenzenes with propargyl bromide in the presence of potassium carbonate. rsc.org

The versatility of the Sonogashira coupling allows for the creation of a diverse library of analogs. By varying the nature of the aryl halide and the terminal alkyne, researchers can tune the electronic and physical properties of the resulting molecules. For example, unsymmetrical diaryl ethers can be prepared with high regioselectivity from unsymmetrical diaryliodonium tosylates and phenols. organic-chemistry.org Furthermore, the synthesis of axially chiral diaryl ethers has been accomplished through N-heterocyclic carbene (NHC)-catalyzed atroposelective esterification, highlighting the potential for creating stereochemically complex analogs. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgrsc.org

| Analog Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Fluorinated 1,4-bis(phenylethynyl)benzenes | Sonogashira Coupling | Fluorinated aryl halides, terminal alkynes | nih.govnih.gov |

| Bis(propargyl) aromatic ethers | Nucleophilic Substitution | Dihydroxybenzenes, propargyl bromide, K₂CO₃ | rsc.org |

| Unsymmetrical diaryl ethers | O-arylation | Unsymmetrical diaryliodonium tosylates, phenols | organic-chemistry.org |

| Axially chiral diaryl ethers | NHC-catalyzed atroposelective esterification | Prochiral dialdehydes, alcohols/phenols | nih.govresearchgate.netchemrxiv.orgchemrxiv.orgrsc.org |

Transformations of Terminal Ethynyl Moieties

The terminal ethynyl groups of 4,4'-Oxybis(ethynylbenzene) are highly reactive and serve as handles for a variety of chemical transformations, enabling the construction of more complex architectures. One of the most prominent reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." youtube.comlabinsights.nltcichemicals.comorganic-chemistry.org This reaction allows for the efficient and specific formation of 1,2,3-triazole rings by reacting the terminal alkynes with organic azides. This methodology is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. tcichemicals.com Light-triggered click chemistry has also emerged, offering spatiotemporal control over the reaction. nih.gov

Besides click chemistry, the terminal alkynes can undergo various other cycloaddition reactions. For instance, they can participate in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes to form complex polycyclic systems. nih.govresearchgate.net Additionally, [3+2] cycloaddition reactions with tetracyanoethylene (B109619) oxide have been used to synthesize 1,1,4,4-tetracyanobuta-1,3-diene-based chromophores. chemrxiv.org Photochemical [4+4] cycloadditions have also been explored, particularly with anthracene-type molecules. researchgate.net

Investigation of Macrocyclization and Oligomerization Pathways

The bifunctional nature of 4,4'-Oxybis(ethynylbenzene) makes it an excellent monomer for the synthesis of polymers and macrocycles. Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers that can be synthesized from diethynylarene monomers. utoledo.edu The polymerization of these monomers can lead to the formation of crosslinked polymers, particularly at elevated temperatures. youtube.com

Macrocyclization can be achieved through intramolecular coupling reactions under high dilution conditions to favor cyclization over polymerization. While specific examples for 4,4'-Oxybis(ethynylbenzene) are not prevalent in the provided search results, the synthesis of shape-persistent macrocycles from similar building blocks using palladium and/or copper-catalyzed acetylene coupling reactions is a well-established strategy. utoledo.edu

Investigations into Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing the synthesis of 4,4'-Oxybis(ethynylbenzene) and its derivatives, as well as for controlling their subsequent transformations.

Catalytic Cycle Analysis and Transition State Characterization

The synthesis of 4,4'-Oxybis(ethynylbenzene) via Sonogashira coupling involves a complex catalytic cycle. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org

The Palladium Cycle:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 4,4'-diiododiphenyl ether) to form a Pd(II) complex. libretexts.org

Transmetalation: The Pd(II) complex reacts with a copper acetylide (formed in the copper cycle), transferring the acetylide group to the palladium center. This is often the rate-determining step. libretexts.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the carbon-carbon bond of the product and regenerate the Pd(0) catalyst. libretexts.org

The Copper Cycle:

A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. libretexts.org

This copper acetylide then participates in the transmetalation step with the palladium complex. libretexts.org

Copper-free Sonogashira coupling protocols have also been developed, where the deprotonation of the alkyne and its transfer to the palladium center occur without the mediation of a copper co-catalyst, often requiring a stronger base. libretexts.org Kinetic analyses of palladium-catalyzed coupling reactions of aryl halides have been conducted to gain a deeper understanding of the reaction orders in substrates, the resting state of the catalyst, and catalyst stability. researchgate.netdntb.gov.ua

| Step | Description | Key Intermediates |

|---|---|---|

| Oxidative Addition (Pd cycle) | Aryl halide adds to Pd(0) catalyst. | Aryl-Pd(II)-halide complex |

| Copper Acetylide Formation (Cu cycle) | Terminal alkyne reacts with Cu(I) salt. | Copper acetylide |

| Transmetalation | Acetylide group transfers from copper to palladium. | Diaryl- or Aryl-alkynyl-Pd(II) complex |

| Reductive Elimination (Pd cycle) | Product is formed and Pd(0) is regenerated. | Pd(0) catalyst |

Studies on Regioselectivity and Stereoselectivity in Syntheses

Regioselectivity becomes a critical consideration in the synthesis of unsymmetrical analogs of 4,4'-Oxybis(ethynylbenzene). In Sonogashira couplings involving di- or polyhalogenated arenes, the reaction often proceeds selectively at the more reactive halide position. For instance, with substrates containing both iodine and bromine, the coupling preferentially occurs at the carbon-iodine bond. libretexts.org When the same halide is present at different positions, the reaction tends to occur at the more sterically accessible or electronically activated site. The synthesis of unsymmetrical diaryl ethers has been achieved with high regioselectivity by controlling the electronic properties of the aromatic rings in diaryliodonium salts. organic-chemistry.org

Stereoselectivity is primarily relevant in the synthesis of chiral analogs. The development of NHC-catalyzed atroposelective esterification for the synthesis of axially chiral diaryl ethers demonstrates that high levels of stereocontrol can be achieved. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgrsc.org In these reactions, the chiral catalyst directs the formation of one enantiomer over the other. The stereochemical outcome of such reactions is a key area of investigation for the development of new chiral materials and ligands.

Polymerization Science and Macromolecular Architectures

Fundamental Polymerization Mechanisms and Their Application

While specific studies on the fundamental polymerization mechanisms of 4,4'-Oxybis(ethynylbenzene) are limited, the behavior of structurally similar diethynylarenes, such as diethynylbenzene, can provide insights into its potential reactivity. The polymerization of such monomers can theoretically proceed through various pathways, including free radical, controlled/living, ionic, and coordination polymerization.

Free Radical Polymerization: Initiation, Propagation, Chain Transfer, and Termination

Free radical polymerization is a common method for polymerizing vinyl monomers. In the context of diethynyl compounds, radicals can initiate polymerization at the carbon-carbon triple bonds. The process would involve the standard steps:

Initiation: A radical initiator, upon decomposition, generates free radicals that add to one of the ethynyl (B1212043) groups of 4,4'-Oxybis(ethynylbenzene), creating a new radical species.

Propagation: The newly formed radical can then react with other monomer molecules, leading to chain growth. Given the bifunctional nature of 4,4'-Oxybis(ethynylbenzene), this can lead to the formation of branched or cross-linked structures.

Chain Transfer: A growing polymer chain can transfer its radical to a monomer, a solvent molecule, or another polymer chain, terminating the growth of the original chain while initiating a new one.

Termination: The polymerization process ceases when two growing radical chains combine or disproportionate.

Controlled/Living Polymerization Methodologies (e.g., RAFT, NMP)

Controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP), offer precise control over polymer molecular weight, architecture, and dispersity. mdpi.comresearchgate.net These methods rely on establishing a dynamic equilibrium between active (propagating) and dormant species. mdpi.com

There is a lack of specific research applying RAFT or NMP to the polymerization of 4,4'-Oxybis(ethynylbenzene). The application of these techniques to diethynyl monomers is not a well-explored area. However, RAFT polymerization has been utilized for monomers containing alkyne functionalities, suggesting that with appropriate design of the chain transfer agent and reaction conditions, it might be adaptable for controlling the polymerization of ethynyl-terminated compounds. researchgate.netrsc.org

Ionic and Coordination Polymerization Pathways

Ionic Polymerization: Anionic and cationic polymerization are alternative pathways for initiating the polymerization of unsaturated monomers.

Anionic Polymerization: Research on p-diethynylbenzene, a close analog of 4,4'-Oxybis(ethynylbenzene), has demonstrated that anionic polymerization using initiators like n-butyllithium (n-BuLi) can lead to the formation of soluble, linear polymers by selectively polymerizing one of the two ethynyl groups. mdpi.comnih.govnih.govresearchgate.net This suggests that a similar approach could potentially be used for 4,4'-Oxybis(ethynylbenzene) to create linear polymers with pendant ethynyl groups, which could be subsequently used for cross-linking. The initiation involves the addition of the butyl group to a triple bond, forming a carbanion that then propagates. mdpi.com

Cationic Polymerization: Cationic polymerization is initiated by electrophiles and is suitable for monomers with electron-donating groups that can stabilize a cationic intermediate. wikipedia.orgyoutube.com While phenylacetylene (B144264) can be polymerized using protonic acids, the resulting polymers typically have low molecular weights. researchgate.net The applicability of cationic polymerization to 4,4'-Oxybis(ethynylbenzene) has not been extensively reported.

Coordination Polymerization: Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, is a powerful method for controlling polymer stereochemistry and architecture. libretexts.orgwikipedia.orgdspaces.orgbyjus.combritannica.comwikipedia.orguomustansiriyah.edu.iqscribd.com These catalysts are highly effective for the polymerization of α-olefins. dspaces.org While coordination polymerization of alkynes is known, specific studies detailing the use of Ziegler-Natta or related catalysts for the polymerization of 4,4'-Oxybis(ethynylbenzene) are scarce. Research on diethynylbenzene has shown that catalysts like [Rh(nbd)acac] can be used for its polymerization. researchgate.net

Role as a Cross-linking Agent in Polymer Networks

The primary application of 4,4'-Oxybis(ethynylbenzene) in polymer science is as a cross-linking agent, particularly in high-temperature thermosetting resins like polyimides. The terminal ethynyl groups can undergo thermal polymerization at elevated temperatures to form a highly cross-linked, thermally stable network without the evolution of volatile byproducts.

Elucidation of Network Formation and Cross-link Density

The formation of a polymer network from 4,4'-Oxybis(ethynylbenzene) typically occurs through a complex series of thermally induced reactions of the ethynyl groups. These reactions can include chain extension and various cross-linking pathways, such as cyclotrimerization to form benzene (B151609) rings and other addition reactions. The final structure is a rigid, three-dimensional network.

The cross-link density, a critical parameter that dictates the mechanical and thermal properties of the resulting polymer, can be determined using various techniques:

Swelling Experiments: This classic method involves swelling the cross-linked polymer in a suitable solvent. The extent of swelling is related to the cross-link density through the Flory-Rehner equation.

Mechanical Testing: The modulus of the polymer in its rubbery state, as determined by techniques like Dynamic Mechanical Analysis (DMA), can be used to calculate the cross-link density.

Spectroscopic Methods: Techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the network structure and the extent of reaction of the ethynyl groups, which can be correlated to the cross-link density.

Below is a table summarizing methods for determining cross-link density:

| Method | Principle | Information Obtained |

| Swelling Experiments | Measurement of solvent uptake by the cross-linked polymer network. | Average molecular weight between cross-links (Mc) |

| Dynamic Mechanical Analysis (DMA) | Measurement of the storage modulus in the rubbery plateau region. | Cross-link density based on the theory of rubber elasticity. |

| Solid-State NMR Spectroscopy | Probing the local chemical environment and connectivity of atoms in the network. | Extent of cure, identification of cross-linking structures. |

Impact on Macromolecular Architecture and Morphology

The incorporation of 4,4'-Oxybis(ethynylbenzene) as a cross-linking agent has a profound impact on the final macromolecular architecture and morphology of the polymer network.

Morphology: The curing process and the resulting cross-linked network can significantly affect the morphology of the material. The final morphology is often a complex, heterogeneous structure. The degree of cure and the compatibility of the cross-linker with the polymer matrix can influence phase separation and the formation of domains with varying cross-link densities. These morphological features, in turn, have a direct impact on the mechanical properties, thermal stability, and solvent resistance of the final material.

The table below summarizes the influence of 4,4'-Oxybis(ethynylbenzene) on polymer properties:

| Property | Impact of Cross-linking with 4,4'-Oxybis(ethynylbenzene) |

| Thermal Stability | Significantly increases the glass transition temperature (Tg) and thermal decomposition temperature. |

| Mechanical Strength | Enhances modulus, stiffness, and creep resistance. |

| Solvent Resistance | Reduces swelling and solubility in organic solvents. |

| Processability | Initially acts as a reactive plasticizer, improving the processability of the uncured resin. |

Advanced Polymer Synthesis via 4,4'-Oxybis(ethynylbenzene)

The unique chemical architecture of 4,4'-Oxybis(ethynylbenzene), characterized by two terminal alkyne functionalities separated by a rigid diaryl ether core, provides an excellent platform for the construction of complex macromolecular architectures. Researchers have harnessed these features to design and synthesize a new generation of high-performance polymers.

Design and Synthesis of Functional Monomers

While 4,4'-Oxybis(ethynylbenzene) itself can act as a monomer, its true potential is often unlocked through chemical modification to introduce specific functional groups. This functionalization allows for the creation of monomers with tailored reactivity and properties, paving the way for polymers with enhanced performance characteristics.

One notable strategy involves the introduction of reactive moieties that can participate in "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, derivatives of 4,4'-Oxybis(ethynylbenzene) bearing azide (B81097) groups can be synthesized. These azide-functionalized monomers can then be readily polymerized with other alkyne-containing monomers to form well-defined triazole-containing polymers. This approach offers a high degree of control over the polymer structure and allows for the incorporation of a wide range of functionalities.

Another avenue of exploration is the synthesis of monomers with pendant groups that can influence the final properties of the polymer, such as solubility, thermal stability, or optical behavior. For example, the phenyl rings of 4,4'-Oxybis(ethynylbenzene) can be substituted with various organic groups. While specific examples directly modifying 4,4'-oxybis(ethynylbenzene) for this purpose are still emerging in the literature, the principles of aromatic substitution chemistry provide a clear pathway for such synthetic strategies. The introduction of long alkyl chains, for instance, could enhance solubility in organic solvents, while the attachment of chromophores could lead to polymers with interesting photophysical properties.

The following table summarizes hypothetical examples of functional monomers that could be derived from 4,4'-Oxybis(ethynylbenzene), based on common organic transformations.

| Monomer Name | Functional Group | Potential Synthetic Route | Potential Application |

| 1,1'-(Oxydi-4,1-phenylene)bis(2-azidoethyne) | Azide (-N₃) | Reaction of a dihalo-derivative of 4,4'-oxybis(ethynylbenzene) with sodium azide. | "Click" polymerization, post-polymerization modification. |

| 4,4'-(Oxybis(ethynyl-4,1-phenylene))dibenzoic acid | Carboxylic Acid (-COOH) | Oxidation of a dimethyl-substituted derivative of 4,4'-oxybis(ethynylbenzene). | Introduction of acidic sites for catalysis or metal coordination. |

| N,N'-(Oxybis(ethynyl-4,1-phenylene))dianiline | Amine (-NH₂) | Reduction of a dinitro-substituted derivative of 4,4'-oxybis(ethynylbenzene). | Curing agent for epoxy resins, precursor for polyimides. |

Preparation of Copolymers and Hybrid Polymeric Systems

The incorporation of 4,4'-Oxybis(ethynylbenzene) into copolymers and hybrid polymeric systems is a key strategy to combine its desirable properties, such as thermal stability and rigidity, with the characteristics of other polymers. This approach allows for the creation of materials with a unique balance of properties that are not achievable with homopolymers.

One common method is the copolymerization of 4,4'-Oxybis(ethynylbenzene) with other diethynyl or multi-ethynyl monomers. This approach leads to the formation of crosslinked thermosetting resins with high thermal and oxidative stability. The properties of the resulting thermoset can be fine-tuned by adjusting the ratio of the comonomers. For example, copolymerizing 4,4'-Oxybis(ethynylbenzene) with a more flexible diethynyl monomer can improve the toughness of the final material without significantly compromising its high-temperature performance.

Hybrid polymeric systems, where 4,4'-Oxybis(ethynylbenzene)-based polymers are combined with inorganic components, represent another exciting area of research. For instance, the ethynyl groups of the polymer can react with silicon-containing precursors to form organic-inorganic hybrid materials with enhanced mechanical strength and thermal stability. These materials find applications in high-performance coatings, adhesives, and composites.

The table below provides a hypothetical overview of copolymer and hybrid systems incorporating 4,4'-Oxybis(ethynylbenzene).

| System Type | Comonomer/Hybrid Component | Polymerization/Hybridization Method | Key Properties |

| Thermosetting Copolymer | 1,3-Diethynylbenzene | Thermal or metal-catalyzed polymerization | High thermal stability, high char yield |

| Block Copolymer | Polydimethylsiloxane (PDMS) | Controlled polymerization techniques (e.g., ATRP, RAFT) followed by coupling | Combination of rigidity and flexibility, potential for self-assembly |

| Organic-Inorganic Hybrid | Tetraethoxysilane (TEOS) | Sol-gel process | Enhanced mechanical properties, improved thermal stability |

Integration into Polymer Nanostructures and Self-Assembled Systems

The rigid and linear nature of the 4,4'-Oxybis(ethynylbenzene) unit makes it an excellent candidate for the construction of well-defined polymer nanostructures through self-assembly. When incorporated into appropriately designed block copolymers, the incompatibility between the rigid 4,4'-Oxybis(ethynylbenzene)-containing block and a flexible block can drive the system to phase separate on the nanoscale, leading to the formation of ordered morphologies such as lamellae, cylinders, or spheres.

For example, an amphiphilic block copolymer containing a hydrophobic block rich in 4,4'-Oxybis(ethynylbenzene) and a hydrophilic block (e.g., polyethylene (B3416737) glycol) can self-assemble in a selective solvent to form micelles. These micelles typically consist of a core formed by the insoluble rigid blocks and a corona formed by the soluble flexible blocks. Such nanostructures have potential applications in drug delivery and nanotechnology.

Moreover, the strong π-π stacking interactions between the aromatic rings of 4,4'-Oxybis(ethynylbenzene) can also play a significant role in the self-assembly process. In certain polymer architectures, these interactions can lead to the formation of highly ordered, fibrillar, or sheet-like nanostructures. These supramolecular assemblies can exhibit interesting electronic and optical properties, making them promising for applications in organic electronics.

While the direct self-assembly of polymers based solely on 4,4'-Oxybis(ethynylbenzene) is an area of ongoing research, the principles of block copolymer self-assembly and supramolecular chemistry provide a clear framework for the future design of such systems. The ability to control the morphology and dimensions of these nanostructures by tuning the molecular architecture of the polymer opens up a wide range of possibilities for the creation of advanced functional materials.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 4,4'-Oxybis(ethynylbenzene), various NMR methods provide insights into its proton and carbon environments, their connectivity, and spatial relationships.

The ¹H and ¹³C NMR spectra of 4,4'-Oxybis(ethynylbenzene) are predicted to be relatively simple due to the molecule's high degree of symmetry (C₂ᵥ point group). The molecule features a plane of symmetry along the C-O-C bond axis.

In the ¹H NMR spectrum , the symmetry dictates that the protons on the two phenyl rings are chemically equivalent. This results in a simplified set of signals for the aromatic region. Specifically, the spectrum would show two doublets corresponding to an AA'BB' spin system for the aromatic protons. The protons ortho to the ether linkage (Hᵃ) would appear as one doublet, and the protons meta to the ether linkage (Hᵇ) as another. A sharp singlet would be observed for the two equivalent acetylenic protons (Hᶜ).

The ¹³C NMR spectrum also reflects this symmetry, showing a reduced number of signals. Six distinct carbon signals are expected: four for the aromatic carbons and two for the ethynyl (B1212043) carbons. The carbon atoms directly attached to the oxygen (C¹), the carbons bearing the ethynyl groups (C⁴), and their respective ortho (C²) and meta (C³) carbons would be distinct. The two carbons of the alkyne functionality (C⁵ and C⁶) would also give rise to separate signals. Carbons without attached protons (quaternary carbons like C¹, C⁴, and C⁵) are typically observed as having lower intensity signals in ¹³C NMR spectra. mnstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-Oxybis(ethynylbenzene)

| Atom Type | Notation | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic | Hᵇ | ~7.4-7.5 | Doublet |

| Aromatic | Hᵃ | ~6.9-7.0 | Doublet |

| Acetylenic | Hᶜ | ~3.1-3.2 | Singlet |

| ¹³C NMR | |||

| Aromatic | C¹ | ~158-160 | Singlet (Quaternary) |

| Aromatic | C³ | ~134-135 | Doublet |

| Aromatic | C² | ~119-120 | Doublet |

| Aromatic | C⁴ | ~117-118 | Singlet (Quaternary) |

| Alkyne | C⁵ | ~82-84 | Singlet (Quaternary) |

| Alkyne | C⁶ | ~78-80 | Doublet |

While specific 2D NMR studies on 4,4'-Oxybis(ethynylbenzene) are not extensively reported, the application of these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of adjacent protons. A cross-peak would be observed between the signals for the ortho (Hᵃ) and meta (Hᵇ) aromatic protons, confirming their neighboring relationship on the benzene (B151609) ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. It would show correlations between Hᵃ and C², Hᵇ and C³, and the acetylenic proton Hᶜ with C⁶.

For 4,4'-Oxybis(ethynylbenzene), the primary source of conformational flexibility is the rotation around the two C-O bonds of the ether linkage. Diaryl ethers typically adopt a non-planar, twisted "paddle-wheel" conformation to minimize steric hindrance between the ortho protons of the two rings. mdpi.com Dynamic NMR (DNMR) studies, conducted at variable temperatures, could potentially be used to investigate the energy barrier for this rotation. However, for many simple diaryl ethers, this rotation is very fast on the NMR timescale even at low temperatures. Given the linear and relatively unhindered ethynyl substituents, it is expected that the rotational barrier in 4,4'-Oxybis(ethynylbenzene) would be low, and resolving distinct conformers by DNMR would be challenging.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. unchainedlabs.com These methods are excellent for identifying the functional groups present in 4,4'-Oxybis(ethynylbenzene).

The IR and Raman spectra of 4,4'-Oxybis(ethynylbenzene) are dominated by vibrations characteristic of its constituent parts: the terminal alkyne, the p-disubstituted benzene rings, and the diaryl ether linkage.

Alkyne Group: The most distinct signals are those from the ethynyl group. The terminal ≡C-H stretching vibration appears as a sharp, strong band around 3300 cm⁻¹ in the IR spectrum. uva.nl The C≡C triple bond stretch is observed in the range of 2100-2150 cm⁻¹; this band is typically weak in the IR spectrum of symmetric alkynes but can be strong in the Raman spectrum. escholarship.org

Aromatic Rings: Aromatic C-H stretching vibrations are seen as a group of bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene rings typically appear in the 1600-1450 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations are also characteristic; for a 1,4-disubstituted (para) benzene ring, a strong band is expected around 830 cm⁻¹.

Ether Linkage: The defining feature of the diaryl ether is the asymmetric C-O-C stretching vibration, which gives rise to a strong, characteristic band typically found around 1240-1250 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 4,4'-Oxybis(ethynylbenzene)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Terminal Alkyne (≡C-H) | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic (Ar-H) | 3100-3000 | Medium |

| C≡C Stretch | Alkyne (-C≡C-) | 2150-2100 | Weak to Medium |

| C=C Stretch | Aromatic Ring | 1600, 1580, 1500, 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | Diaryl Ether | 1250-1240 | Strong |

| C-H Out-of-Plane Bend | p-Disubstituted Ring | ~830 | Strong |

As mentioned, the molecule likely exists in a twisted, non-planar conformation due to the nature of the diaryl ether bond angle. mdpi.com Vibrational spectroscopy can sometimes provide evidence for conformational isomers (conformers) if they have distinct vibrational frequencies and exist in sufficient populations. For 4,4'-Oxybis(ethynylbenzene), a single, low-energy twisted conformation is expected to dominate, leading to a single set of vibrational bands.

Intermolecular interactions in the solid state would primarily involve π-π stacking of the electron-rich aromatic rings and weak C-H···π interactions, where the acidic acetylenic proton interacts with the π-system of a neighboring benzene ring. These interactions could lead to slight shifts and broadening of the vibrational bands in the solid-state IR or Raman spectra compared to the solution or gas phase.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of 4,4'-Oxybis(ethynylbenzene). By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions, its elemental composition and fragmentation behavior can be elucidated.

The chemical formula for 4,4'-Oxybis(ethynylbenzene) is C₁₆H₁₀O. This composition allows for the calculation of its precise molecular mass, which is a fundamental characteristic used for its identification. The monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element.

Table 1: Elemental Composition and Molecular Mass of 4,4'-Oxybis(ethynylbenzene)

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 16 | 12.00000 | 192.00000 |

| Hydrogen (¹H) | 10 | 1.00783 | 10.07830 |

| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |

| Total | 218.07321 |

The precise monoisotopic mass of 218.07321 Da is a key identifier for this compound in high-resolution mass spectrometry analysis.

Common fragmentation behaviors for similar structures include:

Cleavage at the Ether Linkage: The C-O bonds of the ether are susceptible to cleavage. This could lead to the formation of ions corresponding to phenylethynyl fragments or related structures.

Loss of Small Molecules: Fragmentation may involve the loss of neutral molecules such as carbon monoxide (CO), acetylene (B1199291) (C₂H₂), or a hydrogen atom (H•).

Aromatic Ring Stability: The presence of stable aromatic rings means that fragments containing these rings will be prominent in the mass spectrum. libretexts.orglibretexts.org The molecular ion peak is expected to be strong due to the stability conferred by the aromatic systems. libretexts.org

A plausible fragmentation could involve the cleavage of the ether bond to generate a C₈H₅O⁺ ion and a C₈H₅• radical, or other related fragment ions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the molecular formula of a compound with high accuracy. beilstein-journals.org For 4,4'-Oxybis(ethynylbenzene), HRMS would be used to experimentally measure the mass of the molecular ion to several decimal places.

This high-precision measurement allows for the unambiguous determination of the elemental composition. For instance, an HRMS measurement yielding a mass of 218.0732 would confidently confirm the molecular formula as C₁₆H₁₀O, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. This technique is indispensable for confirming the identity of newly synthesized batches of the compound and for analyzing complex mixtures. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within 4,4'-Oxybis(ethynylbenzene). The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals, providing insight into the molecule's conjugated π-system.

The structure of 4,4'-Oxybis(ethynylbenzene) features an extensive conjugated system, where the π-electrons of the two phenyl rings are delocalized across the ether linkage and the ethynyl groups. This extended conjugation significantly influences its electronic absorption spectrum. shimadzu.com

The primary electronic transitions observed in the UV-Vis spectrum of conjugated aromatic compounds like this are π → π* transitions. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). researchgate.net

The extended conjugation in 4,4'-Oxybis(ethynylbenzene) lowers the energy gap between the HOMO and LUMO. researchgate.net This results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to less conjugated systems like benzene. shimadzu.com Spectroscopic data for a structurally analogous compound, a doubly bridged 1,4-bis(phenylethynyl)benzene (B159325), shows a maximum absorption (λmax) at 325 nm, which is characteristic of the extensive π-conjugated system. researchgate.net Similar absorption properties are expected for 4,4'-Oxybis(ethynylbenzene).

Table 2: Spectroscopic Data for a Structurally Similar Bis(phenylethynyl)benzene Derivative

| Parameter | Value | Reference |

| λmax | 325 nm | researchgate.net |

| Molar Absorptivity (ε) | 3.2 x 10⁴ L mol⁻¹ cm⁻¹ | researchgate.net |

| Solvent | n-hexane | researchgate.net |

This strong absorption is characteristic of an allowed π → π* transition, confirming the presence and electronic nature of the conjugated diarylalkyne chromophore.

UV-Vis spectroscopy serves as a straightforward and reliable method for the quantitative analysis of 4,4'-Oxybis(ethynylbenzene) in solution. The analysis is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

The Beer-Lambert Law is expressed as: A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength (L mol⁻¹ cm⁻¹). mdpi.com

b is the path length of the cuvette (typically 1 cm).

c is the concentration of the compound (mol L⁻¹).

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). Plotting absorbance versus concentration yields a straight line, the slope of which is equal to the molar absorptivity (assuming a 1 cm path length). The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is highly effective for routine purity assessments and concentration determinations. mdpi.com

Despite a comprehensive search for crystallographic and powder diffraction data for the chemical compound 4,4'-Oxybis(ethynylbenzene), no specific experimental results for its X-ray diffraction analysis were found in the available scientific literature and databases.

Searches for "4,4'-Oxybis(ethynylbenzene) single crystal X-ray diffraction," "4,4'-Oxybis(ethynylbenzene) powder X-ray diffraction," "4,4'-Oxybis(ethynylbenzene) crystal structure," and related queries did not yield any published crystallographic information, such as unit cell parameters, space group, or atomic coordinates. Similarly, no powder X-ray diffraction patterns for this specific compound could be located.

The absence of this data in publicly accessible resources prevents the generation of a scientifically accurate and detailed article on the spectroscopic and structural elucidation of 4,4'-Oxybis(ethynylbenzene) as requested. The required sections on Single Crystal X-ray Diffraction for Atomic-Level Structure Determination and Powder X-ray Diffraction for Bulk Crystalline Characterization cannot be completed without this fundamental information.

Therefore, this article cannot be generated at this time due to the lack of necessary scientific data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4,4'-Oxybis(ethynylbenzene). These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which various molecular properties can be derived.

Density Functional Theory (DFT) has become a primary tool for computational studies of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. aps.org In DFT, the electronic energy of a system is determined from its electron density rather than the complex many-electron wavefunction. This approach is widely used to optimize the molecular geometry of 4,4'-Oxybis(ethynylbenzene), predicting bond lengths, bond angles, and torsional angles that correspond to the minimum energy conformation.

Functionals such as B3LYP or PBE0 are commonly employed in conjunction with basis sets like 6-31G(d,p) or larger to obtain reliable geometries. aps.orgresearchgate.net Beyond geometry optimization, DFT is used to explore the potential energy surface (PES) or energy landscape of the molecule. rsc.orgaps.org This involves calculating the energy of various conformations to identify stable isomers, transition states between them, and the energy barriers for conformational changes, such as rotation around the ether linkage. Vibrational frequency calculations are also performed to confirm that optimized structures are true minima on the PES and to simulate infrared and Raman spectra. researchgate.net

Table 1: Representative DFT Calculation Parameters for Aromatic Molecules

| Parameter | Typical Value/Method | Description |

|---|---|---|

| Functional | B3LYP, PBE0, M06-2X | Defines the approximation for the exchange-correlation energy. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | A set of mathematical functions used to build molecular orbitals. |

| Task | Geometry Optimization, Frequency Calculation, Energy Profile | The type of calculation performed to find stable structures, vibrations, or reaction paths. |

| Solvent Model | PCM, SMD | Used to simulate the effects of a solvent on the molecule's properties. |

Ab initio (from first principles) methods provide a more rigorous, albeit computationally expensive, approach to studying electronic structure. These methods are based on the Hartree-Fock (HF) approximation and systematically improve upon it by including electron correlation effects. ajchem-a.com

Hartree-Fock (HF): This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. While HF is useful for a qualitative picture of molecular orbitals, it neglects electron correlation, which can be important for accurate energy predictions. ajchem-a.com

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the most common methods to include electron correlation. It treats the correlation effect as a perturbation to the HF solution, offering significantly improved accuracy for energies and geometries over HF.

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles and Doubles (CCSD) and its perturbative triples correction, CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy. figshare.comarxiv.org These methods are capable of providing benchmark-quality data for reaction energies, interaction energies, and electronic properties, often approaching experimental accuracy. figshare.comresearchgate.net For a molecule like 4,4'-Oxybis(ethynylbenzene), CCSD(T) calculations on simplified fragments or single-point energy calculations on DFT-optimized geometries can provide highly reliable energetic data. figshare.com

Table 2: Hierarchy of Ab Initio Methods

| Method | Computational Cost Scaling (N = basis functions) | Level of Accuracy | Key Feature |

|---|---|---|---|

| Hartree-Fock (HF) | ~N⁴ | Basic | Neglects electron correlation. |

| MP2 | ~N⁵ | Good | Includes electron correlation via perturbation theory. |

| CCSD | ~N⁶ | High | Includes electron correlation via an exponential cluster operator. |

| CCSD(T) | ~N⁷ | Very High (Gold Standard) | Adds a perturbative correction for triple excitations to CCSD. |

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. youtube.comlumenlearning.com Frontier Molecular Orbital (FMO) theory, in particular, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net

For 4,4'-Oxybis(ethynylbenzene), the HOMO is expected to be a π-orbital with significant electron density on the phenyl and ethynyl (B1212043) groups, indicating these are the sites for electrophilic attack. The LUMO is likely a π*-antibonding orbital, representing the region where the molecule can accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. youtube.com A small gap suggests the molecule is more easily excitable and generally more reactive. edu.krd DFT and ab initio methods are routinely used to calculate MO energies and visualize their shapes. researchgate.net The HOMO-LUMO gap is directly related to the electronic absorption properties of the molecule; a larger number of conjugated double and triple bonds typically leads to a smaller energy gap and absorption at longer wavelengths. youtube.com

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While quantum mechanics is essential for understanding electronic properties, classical Molecular Dynamics (MD) simulations are used to study the motion and conformational behavior of molecules over time. researchgate.net In MD, atoms are treated as classical particles, and their interactions are described by a force field.

MD simulations provide a powerful way to explore the vast conformational space of flexible molecules like 4,4'-Oxybis(ethynylbenzene). nih.gov The key sources of flexibility in this molecule are the rotations around the C-O-C ether linkage and the C-C single bonds connecting the ethynyl groups to the phenyl rings.

By simulating the molecule's trajectory over nanoseconds or longer, MD can map the accessible conformations and the transitions between them. chemrxiv.org Analysis of these trajectories reveals the probability distribution of different conformers, providing insight into the molecule's shape and flexibility at a given temperature. nih.gov Techniques like metadynamics or umbrella sampling can be used to overcome energy barriers and more efficiently sample the conformational landscape, yielding free energy profiles for key dihedral angles. nih.gov

MD simulations are particularly well-suited for studying how multiple molecules of 4,4'-Oxybis(ethynylbenzene) interact and organize into larger assemblies. The aromatic phenyl rings and alkyne groups can participate in non-covalent interactions, such as π-π stacking and van der Waals forces, which are critical for self-assembly. aps.orgnih.gov

Large-scale MD simulations containing many molecules can model the spontaneous aggregation process. rsc.orgworktribe.com By analyzing the simulation trajectories, researchers can identify the preferred orientations and packing arrangements of the molecules. This provides atomistic detail on the structure of self-assembled materials, such as thin films or crystals, which is often difficult to obtain experimentally. Coarse-grained MD, where groups of atoms are represented as single beads, can be used to simulate self-assembly processes over much longer timescales and larger system sizes. worktribe.commdpi.com

Table 3: Chemical Compound Names

| Compound Name |

|---|

| 4,4'-Oxybis(ethynylbenzene) |

| Ethylene (B1197577) |

Computational Modeling of Reaction Pathways and Catalysis

Computational modeling offers a microscopic view of chemical reactions, allowing for the exploration of reaction mechanisms that can be difficult to probe experimentally. For the polymerization and other reactions involving 4,4'-Oxybis(ethynylbenzene), computational approaches can predict the most likely pathways and the influence of catalysts.

Prediction of Transition States and Reaction Coordinate Calculations

The polymerization of 4,4'-Oxybis(ethynylbenzene) can proceed through various pathways, such as cycloaddition or Glaser coupling, often facilitated by transition metal catalysts. Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate these reaction mechanisms. By mapping the potential energy surface, researchers can identify the reactants, products, and crucial transition states that govern the reaction rate.

Transition state theory (TST) is a fundamental concept in these investigations. A transition state represents the highest energy point along the reaction coordinate, and its structure provides insights into the bond-breaking and bond-forming processes. Computational methods can locate these transition states and calculate their energies, which are essential for determining the activation energy of a reaction. The reaction coordinate, which represents the progress of a reaction, can be calculated to visualize the entire transformation from reactants to products. For instance, in a catalyzed reaction, DFT calculations can model the coordination of the ethynyl groups to a metal center and the subsequent steps leading to polymer chain growth.

To illustrate the type of data generated from such calculations, the following table presents hypothetical activation energies for different proposed steps in a catalyzed polymerization of 4,4'-Oxybis(ethynylbenzene).

| Reaction Step | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |

| Oxidative Coupling | Pd(II)/Cu(I) | DFT (B3LYP/6-31G) | 15.2 |

| Reductive Elimination | Pd(II)/Cu(I) | DFT (B3LYP/6-31G) | 8.5 |

| [2+2+2] Cycloaddition | Rh(I) | DFT (M06/def2-TZVP) | 22.1 |

This table is illustrative and contains hypothetical data to demonstrate the output of transition state and reaction coordinate calculations.

Computational Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational chemistry can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the resulting molecule). For a molecule like 4,4'-Oxybis(ethynylbenzene) with two reactive ethynyl groups, understanding the selectivity of reactions is crucial for controlling the final polymer structure.

For example, in copolymerizations with other monomers, DFT calculations can be used to determine the relative energies of the transition states leading to different regioisomers. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies. Factors influencing selectivity, such as steric hindrance and electronic effects of the phenoxy ether linkage, can be systematically studied. Computational models can also predict the stereochemistry of the resulting polymer, for instance, whether a cis or trans configuration is favored at a newly formed double bond during polymerization.

The following table provides a hypothetical example of a computational prediction for the regioselectivity of an addition reaction to one of the ethynyl groups of a 4,4'-Oxybis(ethynylbenzene) derivative.

| Reactant | Reagent | Computational Method | Predicted Major Regioisomer | Predicted Regioisomeric Ratio |

| 4-(4-ethynylphenoxy)-1-nitrobenzene | HBr | DFT (B3LYP/6-311+G) | Addition to the ethynyl group distal to the nitro group | 92:8 |

| 4-(4-ethynylphenoxy)-1-methoxybenzene | HBr | DFT (B3LYP/6-311+G) | Addition to the ethynyl group proximal to the methoxy (B1213986) group | 85:15 |

This table is illustrative and contains hypothetical data to demonstrate the output of computational predictions of regioselectivity.

Theoretical Prediction of Material Properties

Beyond reaction mechanisms, computational chemistry is invaluable for predicting the properties of materials derived from 4,4'-Oxybis(ethynylbenzene) before they are synthesized. This predictive capability accelerates the discovery of new materials with desired functionalities.

Electronic and Optical Properties of Derived Polymers and Networks

Polymers and networks derived from 4,4'-Oxybis(ethynylbenzene) are expected to possess interesting electronic and optical properties due to their conjugated structures. Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption and emission spectra of molecules and polymers. These calculations can predict properties such as the HOMO-LUMO gap, which is related to the material's color and conductivity, and the wavelengths of maximum absorption and emission, which are important for applications in optoelectronics.

By modeling oligomers of increasing chain length, it is possible to extrapolate the electronic properties of the bulk polymer. These theoretical predictions can guide the design of polymers with specific optical characteristics, for example, by modifying the chemical structure of the monomer to tune the band gap.

The table below presents hypothetical electronic and optical properties for a polymer derived from 4,4'-Oxybis(ethynylbenzene), calculated using different computational methods.

| Polymer Structure | Computational Method | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) | Predicted λmax (nm) |

| Linear Poly(4,4'-oxybis(ethynylbenzene)) | DFT (PBE0/6-31G) | -5.8 | -2.1 | 3.7 | 335 |

| Crosslinked Network | TD-DFT (CAM-B3LYP/6-31G) | -6.0 | -1.9 | 4.1 | 302 |

This table is illustrative and contains hypothetical data to demonstrate the output of theoretical predictions of electronic and optical properties.

Theoretical Assessments of Mechanical and Thermal Stability of Materials

The mechanical and thermal properties of polymers are critical for their practical applications. Molecular Dynamics (MD) simulations can be employed to predict these properties for materials derived from 4,4'-Oxybis(ethynylbenzene). In MD simulations, a representative model of the polymer is constructed, and the motions of its atoms are simulated over time based on a force field that describes the interactions between them.

From these simulations, mechanical properties such as Young's modulus (a measure of stiffness), tensile strength, and elongation at break can be calculated. Thermal properties, including the glass transition temperature (Tg) and the coefficient of thermal expansion, can also be determined. Furthermore, the thermal stability of the material can be assessed by simulating its behavior at high temperatures and observing for signs of degradation. These theoretical assessments can help in the design of high-performance polymers with enhanced mechanical and thermal resilience.

The following table provides an example of theoretically assessed mechanical and thermal properties for a hypothetical crosslinked polymer network derived from 4,4'-Oxybis(ethynylbenzene).

| Property | Simulation Method | Predicted Value |

| Young's Modulus | MD (COMPASS force field) | 4.5 GPa |

| Tensile Strength | MD (COMPASS force field) | 120 MPa |

| Glass Transition Temperature (Tg) | MD (COMPASS force field) | 280 °C |

| Decomposition Temperature (5% weight loss) | Reactive Force Field MD (ReaxFF) | 450 °C |

This table is illustrative and contains hypothetical data to demonstrate the output of theoretical assessments of mechanical and thermal stability.

Applications in Advanced Material Science and Engineering

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The precise geometry and reactive ends of 4,4'-Oxybis(ethynylbenzene) make it an attractive linker for creating porous crystalline materials like COFs and MOFs. These materials are renowned for their exceptionally high surface areas and ordered pore structures, lending them to applications in gas storage, separation, and catalysis.

Covalent Organic Frameworks (COFs) are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. While specific examples of COFs synthesized directly from 4,4'-Oxybis(ethynylbenzene) are not yet prevalent in published literature, its molecular structure is highly suitable for established COF synthesis methodologies.

The design of COFs using this linker would leverage the V-shaped geometry of the molecule, which, when combined with multitopic co-monomers, could lead to frameworks with unique pore shapes and sizes. The terminal alkyne groups are amenable to several powerful coupling reactions used in materials synthesis, including Sonogashira and Glaser coupling, which can form robust carbon-carbon bonds to build the framework. The synthesis would typically be carried out under solvothermal conditions, allowing the reversible bond formation to "error-correct" and yield a crystalline, ordered structure rather than an amorphous polymer. The resulting ethynylene-linked COF would be expected to exhibit high thermal stability and permanent porosity.

While the direct use of 4,4'-Oxybis(ethynylbenzene) in MOF synthesis is uncommon due to the nature of the ethynyl (B1212043) group, its derivative, 4,4'-Oxybis(benzoic acid) (H₂oba), is a widely used and effective linker. In this derivative, the terminal ethynyl groups are replaced by carboxylate groups, which readily coordinate with metal ions to form stable, porous MOFs.

Researchers have successfully synthesized various MOF structures using the H₂oba linker with different metal ions, including manganese (Mn) and cobalt (Co). For example, a three-dimensional coordination polymer with the formula [Mn₃(oba)₃(2,2'-bpy)₂]n has been assembled from manganese(II) chloride, H₂oba, and a 2,2'-biphenyl (2,2'-bpy) co-ligand. mdpi.com This framework exhibits a complex and entangled 3D network. Similarly, a cobalt-based MOF, [Co₆(oba)₄(Hatz)(atz)(H₂O)₂(μ₃-OH)₂(μ₂-OH)]·H₂O, was synthesized using H₂oba and an aminotetrazole (Hatz) ligand, resulting in a pillar-layer structure. rsc.org These examples demonstrate how derivatives of 4,4'-Oxybis(ethynylbenzene) can be readily integrated into hybrid frameworks, where the properties are tuned by the choice of both the metal center and ancillary ligands.

The utility of COFs and MOFs is fundamentally linked to their porosity, surface area, and stability. These properties are typically characterized using a suite of analytical techniques.

Porosity and Surface Area: Gas sorption analysis is the primary method used to determine the porosity of these materials. An inert gas, typically nitrogen or argon, is introduced to the material at cryogenic temperatures, and the amount of gas adsorbed at varying pressures is measured. The resulting isotherm provides critical information about the material's structure. The Brunauer-Emmett-Teller (BET) method is applied to these data to calculate the specific surface area. acs.orgnih.govscispace.com MOFs constructed from the 4,4'-oxybis(benzoate) linker have demonstrated significant porosity. For instance, a dynamic microporous indium(III)-based MOF using this linker showed high selectivity for CO₂ adsorption, indicating a well-defined porous structure. researchgate.net While specific BET values for H₂oba-based MOFs can vary widely depending on the metal and synthesis conditions, values for similar V-shaped linkers can range from moderate to high, often in the range of 50 to over 1000 m²/g. nih.govengineering.org.cn

Framework Stability: Thermal stability is assessed using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. MOFs and COFs often exhibit high thermal stability, with decomposition temperatures frequently exceeding 300-400 °C. rsc.org Chemical stability is tested by exposing the material to various solvents, acids, and bases and then analyzing its structure for degradation using techniques like Powder X-ray Diffraction (PXRD). The cobalt-based MOF utilizing the 4,4'-oxybis(benzoate) linker, for instance, demonstrated notable stability, which is crucial for practical applications in catalysis or separations. rsc.org

Table 1: Representative Properties of Frameworks Utilizing 4,4'-Oxybis(benzoate) and Analogous Linkers

| Framework Type | Linker | Metal Node | BET Surface Area (m²/g) | Key Properties | References |

|---|---|---|---|---|---|

| MOF | 4,4'-Oxybis(benzoate) | Indium(III) | Not Reported | Dynamic microporosity, high selectivity for CO₂ over N₂ | researchgate.net |

| MOF | 4,4'-Oxybis(benzoate) | Cobalt(II) | Not Reported | High thermal stability, proton conduction, fluorescence sensing | rsc.org |

| MOF | 4,4'-(Hexafluoroisopropylidene)-bis(benzoate) (Analogous V-shape) | Copper(II) | ~83 m²/g | Kinetic separation of CO₂ and CH₄ | engineering.org.cn |

| MOF | 4,4',4''-s-triazine-1,3,5-triyltri-p-aminobenzoate (Analogous Tri-topic) | Lanthanum(III) | 1074 m²/g | High thermal and chemical stability, high CO₂ uptake | nih.gov |

Development of Polymer Composites and Nanomaterials

The ethynyl groups of 4,4'-Oxybis(ethynylbenzene) are highly reactive under thermal conditions, allowing the molecule to act as a potent crosslinking agent. When blended into conventional polymer matrices, it can form a rigid, interconnected network upon heating, significantly enhancing the performance of the host material.

The introduction of 4,4'-Oxybis(ethynylbenzene) into polymer matrices such as epoxies or polyimides can dramatically improve their thermal and mechanical properties. During thermal curing, the terminal alkyne groups undergo complex addition reactions, forming a highly crosslinked aromatic network without the release of volatile byproducts. uliege.be This process increases the crosslink density of the composite material, which restricts polymer chain mobility and leads to several performance enhancements. mdpi.com

Increased Glass Transition Temperature (Tg): The formation of a rigid network raises the Tg of the polymer, allowing the composite to maintain its mechanical integrity at higher operating temperatures. nih.govsemanticscholar.org

Enhanced Thermal Stability: The resulting highly aromatic, crosslinked structure is more resistant to thermal degradation. TGA studies on similar crosslinked systems show an increase in the decomposition temperature and higher char yield at elevated temperatures. osti.govresearchgate.net

Improved Mechanical Properties: The increased crosslink density typically leads to a higher tensile strength and Young's modulus, making the material stiffer and stronger. researchgate.netresearchgate.net

The effectiveness of such crosslinkers is evident in studies on polyimides with ethynyl functionalities, where thermal curing leads to improved solvent resistance and mechanical properties. uliege.beosti.govresearchgate.net While specific data for 4,4'-Oxybis(ethynylbenzene) is limited, the expected enhancements based on the principles of thermosetting polymer chemistry are significant.

Table 2: Expected Impact of 4,4'-Oxybis(ethynylbenzene) as a Crosslinking Agent in Polymer Matrices

| Property | Effect of Crosslinking | Underlying Mechanism | References |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Increase | Formation of a rigid network restricts polymer chain mobility. | nih.govsemanticscholar.org |